molecular formula C15H18N8O7 B2743727 5-(2-(7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 899357-96-1

5-(2-(7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2743727
CAS No.: 899357-96-1
M. Wt: 422.358
InChI Key: BUETWLAULDWTCN-UHFFFAOYSA-N
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Description

5-(2-(7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C15H18N8O7 and its molecular weight is 422.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound is involved in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, a study by Gobouri, Mohamed, and Amin (2016) explored the synthesis of functionalized derivatives of this compound, which may possess significant biological activity (Gobouri, Mohamed, & Amin, 2016).

Coordination Ability and Catalytic Activity

The compound also plays a role in the synthesis of complexes with metals like CuII and CoII/III. These complexes have been studied for their catalytic activity, particularly in the peroxidative oxidation of alkanes. Palmucci et al. (2015) conducted research demonstrating the various coordination modes and electrochemical behaviors of these complexes (Palmucci et al., 2015).

Molecular Modeling and Anticancer Potential

Another fascinating application is in the field of anticancer drug development. The stereoisomers of compounds derived from this chemical have been studied for their potential as DNA intercalators and leads for new anticancer drugs. Santana et al. (2020) conducted a study on chromene derivatives that suggest their application in this domain (Santana et al., 2020).

Weak Interactions and Molecular Structures

Research by Khrustalev, Krasnov, and Timofeeva (2008) delves into the weak interactions in derivatives of barbituric acid, which includes structures related to the compound . They discuss how these interactions influence molecular structures (Khrustalev, Krasnov, & Timofeeva, 2008).

Nucleoside Synthesis

Leonard and Carraway (1966) explored the synthesis of “Reversed” Nucleosides using derivatives related to this compound, highlighting its significance in nucleoside chemistry (Leonard & Carraway, 1966).

Molecular Interactions and Crystal Structures

A study by da Silva et al. (2005) focused on the crystal structures of derivatives of 1,3-dimethylpyrimidine, which includes compounds related to the one . They explored the intermolecular interactions in these structures (da Silva et al., 2005).

Role in Food and Living Organisms

Methylglyoxal, a compound related to this chemical, has been studied in the context of food and living organisms. Nemet, Varga-Defterdarović, and Turk (2006) researched its formation and effects, noting its relevance in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O7/c1-20-9-8(10(26)17-14(20)29)23(4-6(25)5-24)13(16-9)19-18-7-11(27)21(2)15(30)22(3)12(7)28/h6,24-25,27H,4-5H2,1-3H3,(H,17,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYHWLSNUBBJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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